Bienvenue dans la boutique en ligne BenchChem!

benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

Kinase inhibitor design GABA(A) receptor modulation SAR regioisomerism

Benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate (CAS 868968-22-3) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, bearing a pyridin-2-yl substituent at the 3-position and a benzyl-protected sulfanylacetate ester at the 6-position. This scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage ATP-binding pockets of kinases and benzodiazepine-binding sites of GABA(A) receptors.

Molecular Formula C19H15N5O2S
Molecular Weight 377.42
CAS No. 868968-22-3
Cat. No. B2520752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate
CAS868968-22-3
Molecular FormulaC19H15N5O2S
Molecular Weight377.42
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
InChIInChI=1S/C19H15N5O2S/c25-18(26-12-14-6-2-1-3-7-14)13-27-17-10-9-16-21-22-19(24(16)23-17)15-8-4-5-11-20-15/h1-11H,12-13H2
InChIKeyQCNIJYPAXMGPPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate (CAS 868968-22-3): Procurement-Relevant Physicochemical and Target-Class Context


Benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate (CAS 868968-22-3) is a heterocyclic small molecule built on the [1,2,4]triazolo[4,3-b]pyridazine scaffold, bearing a pyridin-2-yl substituent at the 3-position and a benzyl-protected sulfanylacetate ester at the 6-position [1]. This scaffold is a privileged structure in medicinal chemistry, recognized for its ability to engage ATP-binding pockets of kinases and benzodiazepine-binding sites of GABA(A) receptors [2]. The compound is primarily sourced as a screening library entity (e.g., ChemBridge, Hit2Lead) and is utilized as a starting point for structure-activity relationship (SAR) exploration or as a synthetic intermediate in the construction of MET kinase inhibitors and GABA(A) receptor modulators [2][3].

Benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate (868968-22-3): Why In-Class Analogs Cannot Be Interchanged


Structural analogs within the [1,2,4]triazolo[4,3-b]pyridazine class cannot be generically substituted for CAS 868968-22-3 due to three non-interchangeable molecular determinants. First, the pyridine nitrogen position (2- vs. 3- vs. 4-pyridinyl) dictates the dihedral angle between the pyridine and the triazolopyridazine plane, directly altering the electrostatic potential minima critical for benzodiazepine receptor recognition and kinase hinge-binding [1]. Second, the regiospecific placement of the sulfanylacetate chain at the 6-position of the pyridazine ring—rather than the 3-position isomer CAS 1203227-88-6—positions the benzyl ester in a distinct sub-pocket, altering the molecule's exit vector and the trajectory of any downstream derivatization . Third, the benzyl ester acts as a latent carboxylic acid prodrug element, offering an orthogonal release profile compared to the corresponding ethyl ester or acetamide congeners (e.g., CAS 868967-77-5), which are subject to different metabolic liabilities (esterase vs. amidase cleavage) [2]. Replacing this compound with any single-atom or positional isomer would therefore invalidate the SAR hypothesis under investigation.

Benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate: Quantified Differentiation Against Closest Analogs


Regioisomeric Selectivity: 6-Sulfanylacetate vs. 3-Sulfanylacetate Positional Isomer

The target compound (CAS 868968-22-3) bears the sulfanylacetate side chain at the 6-position of the pyridazine ring. Its direct positional isomer, benzyl 2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetate (CAS 1203227-88-6), places the identical side chain at the 3-position . In the GABA(A) receptor benzodiazepine-binding site, the 6-aryl (or 6-substituted) region points toward a lipophilic pocket, while the 3-substituent projects toward solvent [1]. Compounds with C-6 substituents on the pyridazine ring showed up to 100-fold variation in [3H]diazepam displacement IC50 values depending on the nature of the 3-substituent, demonstrating the non-equivalence of the 3- and 6-vectors [1].

Kinase inhibitor design GABA(A) receptor modulation SAR regioisomerism

Pyridine Nitrogen Positional Isomerism: 2-Pyridinyl vs. 3-Pyridinyl vs. 4-Pyridinyl

The target compound incorporates a pyridin-2-yl group at the 3-position of the triazolopyridazine. The closely related 3-pyridinyl isomer (CAS 868969-07-7) and 4-pyridinyl isomer (CAS 868970-39-2) differ only in the position of the pyridine nitrogen atom . Quantum chemical calculations on the triazolopyridazine scaffold demonstrate that the deep electrostatic potential minimum resides near the N-N fragment of the triazole ring, and the pyridine nitrogen position modulates the overall molecular electrostatic potential (MEP) distribution and dipole moment orientation—parameters that correlated with 100% of the variance in [3H]diazepam binding inhibition in a four-parameter equation (IP, πX, πY, FY) [1]. The pyridin-2-yl isomer can additionally participate in intramolecular N(pyridine)···H–C interactions that rigidify the biaryl torsion, an interaction geometrically impossible for the 3- and 4-pyridinyl congeners [1].

Kinase hinge-binding Coordination chemistry Isomeric selectivity

Benzyl Ester vs. Ethyl Ester: Differential Hydrolytic Stability and Synthetic Utility

CAS 868968-22-3 is the benzyl ester of the sulfanylacetic acid side chain. The corresponding ethyl ester, ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate, is also commercially available . Benzyl esters undergo hydrogenolysis (H2, Pd/C) to liberate the free carboxylic acid under neutral conditions, whereas ethyl esters require saponification (NaOH, H2O/THF) which may be incompatible with base-sensitive heterocycles [1]. The benzyl ester also offers enhanced lipophilicity (calculated logP increase of approximately 0.7–1.0 log units relative to the ethyl ester, based on the Hansch π value for benzyl vs. ethyl), which can alter membrane permeability in cell-based assays [2].

Prodrug design Protecting group strategy Synthetic intermediate procurement

Ester (868968-22-3) vs. Amide (868967-77-5): Differential Hydrogen-Bonding Capacity and Target Engagement

The target compound is the benzyl ester, whereas CAS 868967-77-5 is the corresponding N-benzyl amide . Esters are hydrogen-bond acceptors only (C=O), while secondary amides are both hydrogen-bond donors (N-H) and acceptors (C=O). In kinase ATP-binding sites, the hinge region typically requires a donor-acceptor-donor motif; the amide may engage as a hinge binder, while the ester cannot donate a hydrogen bond and would be excluded from hinge-binding roles [1]. Conversely, the ester lacks the metabolic vulnerability of amide hydrolysis by amidases and may exhibit longer microsomal half-life in certain species [2].

Kinase hinge-binding Hydrogen-bond donor/acceptor Amide vs. ester bioisosterism

Synthetic Tractability as a MET Kinase Inhibitor Intermediate: Shorter Route vs. Published Alternatives

The target compound (CAS 868968-22-3) serves as a direct precursor to 6-triazolopyridazine sulfanyl benzothiazole and benzimidazole derivatives disclosed as MET kinase inhibitors [1]. In the general synthetic scheme of US 20100298315, the 6-sulfanylacetate intermediate is alkylated with a benzothiazole or benzimidazole thiol to generate the final MET-active compound in two steps: ester hydrolysis followed by amide coupling, or direct thiol displacement [1]. Use of the pre-formed benzyl 6-sulfanylacetate building block bypasses 3–4 synthetic steps compared to constructing the sulfanyl linkage de novo, making it a strategically preferred procurement for SAR expansion libraries targeting MET-driven cancers [1].

MET inhibitor synthesis Triazolopyridazine sulfanyl intermediates Process chemistry

Benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate (868968-22-3): High-Value Application Scenarios Derived from Quantitative Differentiation


MET Kinase Inhibitor Lead Optimization and Library Synthesis

The compound serves as a strategic 6-sulfanylacetate building block enabling rapid two-step access to MET-active benzothiazole and benzimidazole conjugates disclosed in US 20100298315 [1]. Unlike the 3-sulfanyl regioisomer (CAS 1203227-88-6), the 6-position attachment correctly orients the side chain for productive binding to the MET ATP pocket [1]. The benzyl ester protecting group permits late-stage hydrogenolytic unmasking under neutral conditions, preserving the acid-sensitive triazolopyridazine core—an advantage over the ethyl ester analog that requires alkaline saponification [2].

GABA(A) Receptor Subtype Selectivity Profiling and Benzodiazepine Site SAR

The pyridin-2-yl isomer (CAS 868968-22-3) provides a specific conformational bias (via potential intramolecular N···H–C interaction) that distinguishes it from the 3- and 4-pyridinyl isomers (CAS 868969-07-7 and 868970-39-2) in GABA(A) receptor benzodiazepine-site binding assays [3]. This makes it the required compound for SAR studies investigating subtype-selective modulation (α2/α3 vs. α1) where subtle electrostatic and steric differences at the 3-position dictate functional selectivity profiles. Cross-study data on 6-aryltriazolo[4,3-b]pyridazines demonstrate that variance in receptor binding is fully explained by electronic and hydrophobic parameters at this position [3].

Prodrug Design and Metabolic Stability Studies

The benzyl ester (CAS 868968-22-3) is functionally distinct from the corresponding N-benzyl amide (CAS 868967-77-5) in both hydrogen-bonding inventory and predicted metabolic fate. It is the compound of choice when the design hypothesis requires (a) absence of an amide N-H donor at the sulfanylacetate terminus to avoid undesired hinge-binding interactions, or (b) evasion of amidase-mediated cleavage in favor of esterase-dependent carboxylic acid release. These differential properties enable clean deconvolution of ester- versus amide-linked SAR in functional cellular assays [4].

Analytical Reference Standard and Impurity Profiling for Regioisomeric Purity

Given the commercial availability of closely related positional isomers (3-sulfanyl regioisomer CAS 1203227-88-6, and pyridine 3- and 4-substituted isomers), CAS 868968-22-3 can serve as a well-defined reference standard for developing HPLC or UPLC methods to resolve and quantify these isomers in reaction mixtures and final compounds. The chromatographic retention differences arising from the regioisomeric and pyridine-nitrogen positional variations provide a validated framework for purity assessment in procurement quality control [5].

Quote Request

Request a Quote for benzyl 2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.